(1-Tert-butylazetidin-3-yl) acetate
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Overview
Description
(1-Tert-butylazetidin-3-yl) acetate is a chemical compound with the molecular formula C9H17NO2. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is primarily used in industrial and scientific research applications, particularly in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butylazetidin-3-yl) acetate typically involves the reaction of tert-butylamine with ethyl chloroacetate under basic conditions to form the intermediate tert-butylazetidine. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1-Tert-butylazetidin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines .
Scientific Research Applications
(1-Tert-butylazetidin-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Tert-butylazetidin-3-yl) acetate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered nitrogen-containing ring
Uniqueness
(1-Tert-butylazetidin-3-yl) acetate is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of sterically demanding compounds .
Biological Activity
(1-Tert-butylazetidin-3-yl) acetate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its azetidine ring structure and tert-butyl group, is of particular relevance in the development of pharmaceuticals. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₅NO₂
- IUPAC Name : this compound
- Structural Formula :
The compound features a four-membered azetidine ring with an acetate group attached at the nitrogen atom, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the hydroxyl and acetate groups enhances its binding affinity to specific enzymes and receptors. Notably, the azetidine ring contributes to its structural rigidity, which may facilitate selective interactions with target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, showing potential for therapeutic applications in diseases where such enzymes are dysregulated.
- Receptor Modulation : Interactions with cellular receptors can lead to downstream signaling effects, influencing cellular responses.
Anti-inflammatory Effects
In vivo studies have demonstrated that azetidine derivatives can modulate inflammatory responses. For example, compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines in animal models . This suggests a possible application in treating inflammatory diseases.
Neuroprotective Activity
Emerging evidence suggests that compounds containing azetidine rings may possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders .
Case Study 1: Antimicrobial Activity
A study evaluating a series of azetidine derivatives found that several compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to their ability to inhibit PBPs, leading to cell lysis. Although this compound was not specifically tested, it falls within this promising category due to its structural characteristics .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving mouse models of inflammation, administration of azetidine derivatives resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha. The study concluded that these compounds could be developed as therapeutic agents for chronic inflammatory conditions .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential antimicrobial | Inhibition of PBPs |
1-Hydroxyazetidine | Anti-inflammatory | Cytokine modulation |
4-(3-Aminoazetidin-1-yl)pyrimidin | Neuroprotective | Oxidative stress reduction |
Properties
IUPAC Name |
(1-tert-butylazetidin-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)12-8-5-10(6-8)9(2,3)4/h8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPOZSJIRCYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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